molecular formula C19H18ClN3O3S B2396861 7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251616-50-8

7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2396861
CAS RN: 1251616-50-8
M. Wt: 403.88
InChI Key: PHHHVQQVVXLMAL-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
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Scientific Research Applications

Bioactive Heterocyclic Compounds

Research has emphasized the critical role of five-membered heterocycles, including thiophenes, as structural units in bioactive molecules. These compounds are explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian properties. The structural modifications aim to enhance activity and selectivity, with studies often comparing the bioisosteric effects of heteroaryl and aryl substituents. This approach underscores the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in medicinal chemistry (Ostrowski, 2022).

Advances in Antithrombotic Drug Synthesis

The synthesis and development of antithrombotic drugs, such as (S)-clopidogrel, highlight the significance of thienopyridine derivatives. These compounds demonstrate potent antiplatelet and antithrombotic effects, crucial for treating cardiovascular diseases. The synthesis methodologies discussed offer insights into optimizing such derivatives for pharmaceutical use, reflecting on the broader applications of related thieno[3,2-d]pyrimidine compounds (Saeed et al., 2017).

Pyranopyrimidine Derivatives

The pyranopyrimidine core, closely related to thieno[3,2-d]pyrimidines, serves as a precursor for numerous medicinal and pharmaceutical applications due to its synthetic versatility and bioavailability. Recent investigations into 5H-pyrano[2,3-d]pyrimidine scaffolds have shed light on the applicability of hybrid catalysts in synthesizing these structures, offering potential pathways for developing new drugs (Parmar, Vala, & Patel, 2023).

Optoelectronic Applications of Quinazolines and Pyrimidines

Explorations into the optoelectronic properties of quinazolines and pyrimidines, including thieno[3,2-d]pyrimidines, have identified these compounds as valuable in fabricating materials for electronic devices and luminescent elements. The integration of such heterocycles into π-extended conjugated systems facilitates the creation of novel optoelectronic materials, highlighting the broad applicability of these compounds beyond pharmaceuticals (Lipunova et al., 2018).

properties

IUPAC Name

7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-14-4-2-1-3-12(14)13-11-27-16-15(13)21-18(22-17(16)24)23-7-5-19(6-8-23)25-9-10-26-19/h1-4,11H,5-10H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHHVQQVVXLMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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